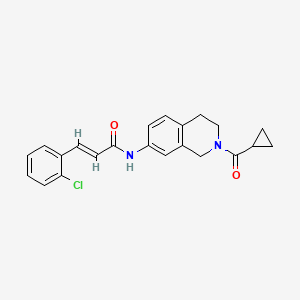
(E)-3-(2-chlorophenyl)-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is an acrylamide derivative with a 2-chlorophenyl group and a 2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl group. Acrylamides are a class of compounds with wide-ranging applications, including the production of polyacrylamides, which are used in water treatment and papermaking .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate amine (in this case, a 2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl amine) with an acryloyl chloride derivative (in this case, (E)-3-(2-chlorophenyl)acryloyl chloride). This would form the acrylamide bond .Molecular Structure Analysis
The compound contains an acrylamide group, which consists of a carbon-carbon double bond adjacent to a carbonyl group (C=O), attached to an amine. The presence of the double bond suggests that the compound can exist in different geometric isomers, specifically “E” (trans) and “Z” (cis) isomers .Chemical Reactions Analysis
Acrylamides can participate in various chemical reactions. They can undergo polymerization, a reaction in which small molecules (monomers) combine to form large, chain-like molecules (polymers). The double bond in the acrylamide group is particularly reactive and can be involved in addition reactions .Wissenschaftliche Forschungsanwendungen
Catalytic Synthesis and Functionalization
Research demonstrates the synthesis of related 3,4-dihydroisoquinolinone derivatives through catalyzed reactions involving acrylamides and cyclopropane derivatives. For instance, an efficient synthesis approach using cobalt(III) catalysts has been developed for substituted 3,4-dihydroisoquinolinones through annulation of N-chlorobenzamides/acrylamides with alkylidenecyclopropanes. This process emphasizes the potential for catalytic synthesis involving components structurally similar to the specified compound, hinting at its potential synthesis pathways and applications in creating highly useful derivatives (Ramesh & Jeganmohan, 2021).
Anticancer and Antibacterial Properties
Compounds structurally similar to the specified molecule have been explored for their anticancer and antibacterial properties. For example, new 2-chloro-3-hetarylquinolines have been synthesized and evaluated for their potential as anticancer and antibacterial agents. This suggests that derivatives of (E)-3-(2-chlorophenyl)-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide could be explored for similar biological activities, contributing to the development of new therapeutic agents (Bondock & Gieman, 2015).
Heterocyclic Scaffold Development
The creation of heterocyclic scaffolds through cyclization cascades is another area of research relevant to the specified compound. Studies involving the addition of radicals to the double bond of N-(arylsulfonyl)acrylamides trigger cyclization/aryl migration/desulfonylation cascades, leading to the development of highly functionalized heterocyclic scaffolds. Such research underscores the potential for the specified compound to be used in the synthesis of complex molecular structures for pharmaceutical and material science applications (Fuentes et al., 2015).
Soluble, Irreversible Inhibitors of Tyrosine Kinase
Related compounds have been investigated as soluble, irreversible inhibitors of the epidermal growth factor receptor (EGFR), with implications for cancer treatment. The research on 4-anilinoquinazoline- and 4-anilinopyrido[3,4-d]pyrimidine-6-acrylamides, which share structural motifs with the specified compound, indicates the potential for designing new inhibitors targeting tyrosine kinases, which are critical in various forms of cancer (Smaill et al., 2001).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O2/c23-20-4-2-1-3-16(20)8-10-21(26)24-19-9-7-15-11-12-25(14-18(15)13-19)22(27)17-5-6-17/h1-4,7-10,13,17H,5-6,11-12,14H2,(H,24,26)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWXJDMJWHCXBO-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C=CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)/C=C/C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chlorophenyl)-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

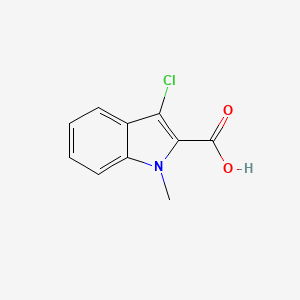
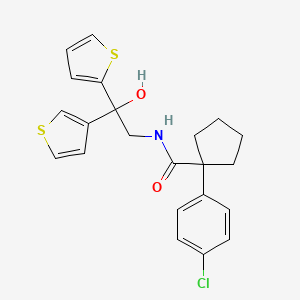
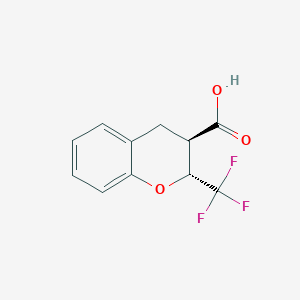
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2867037.png)
![2-(methyl(1-phenyl-4-(p-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2867039.png)
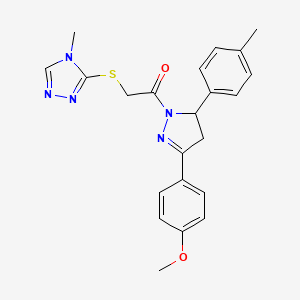
![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide](/img/structure/B2867042.png)
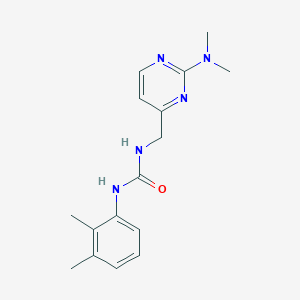
![2-[4-(Benzenesulfonyl)piperidin-1-yl]-6-(trifluoromethyl)pyridine](/img/structure/B2867044.png)
![4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]naphthalene-1-carbonitrile](/img/structure/B2867046.png)
![4-bromo-1-{[1-(3,3-difluorocyclobutanecarbonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B2867047.png)
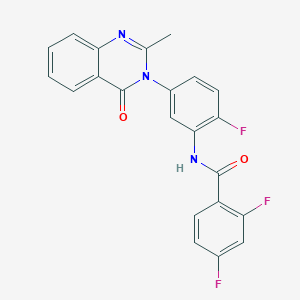
![1-(4-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2867051.png)
